![molecular formula C12H22N2O3 B13881122 tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate: is an organic compound belonging to the class of carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). This compound is known for its applications in organic synthesis and as a building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine and a carbonyl compound. One common method includes the use of tert-butyl carbamate and cyclobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and amides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Medicine:
- Explored for its role in drug design and synthesis, particularly in the development of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutylamino group can enhance the binding affinity and specificity of the compound towards its targets .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate ester used in similar synthetic applications.
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Another carbamate ester with a different cyclic structure.
tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate: A compound with a larger cyclic amine group.
Uniqueness: tert-Butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of a cyclobutylamino group and a carbamate ester. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-8(10(15)14-9-6-5-7-9)13-11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Clave InChI |
JECRIXHJGRMYKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
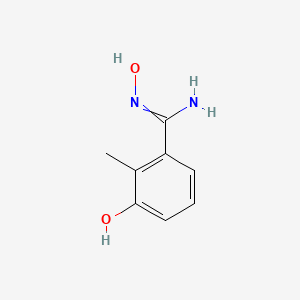
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
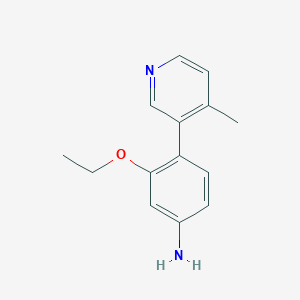
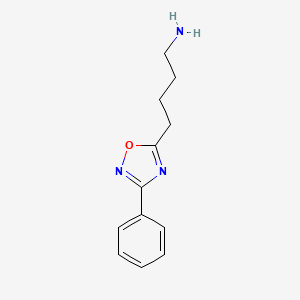
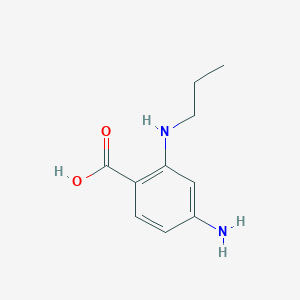
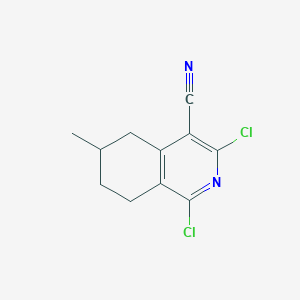

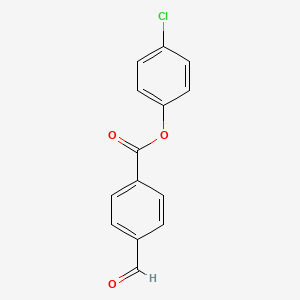
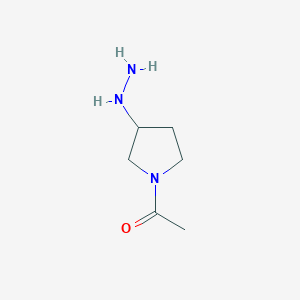
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
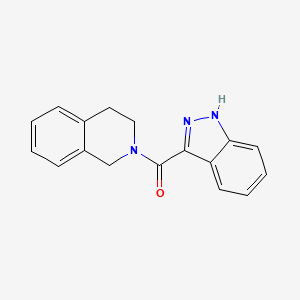
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
